2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethanamine

Catalog No.
S12840686
CAS No.
M.F
C22H20N2
M. Wt
312.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethanamine

Product Name

2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethanamine

IUPAC Name

2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethanamine

Molecular Formula

C22H20N2

Molecular Weight

312.4 g/mol

InChI

InChI=1S/C22H20N2/c23-15-19(16-9-3-1-4-10-16)21-18-13-7-8-14-20(18)24-22(21)17-11-5-2-6-12-17/h1-14,19,24H,15,23H2

InChI Key

VWDKTWOKEKGMSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(CN)C4=CC=CC=C4

2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethanamine belongs to a class of complex diaryl-substituted indole ethanamines. This structural class is investigated for its potential to modulate biological pathways, particularly inflammatory responses mediated by cytokines. [1] Unlike simpler indole derivatives such as tryptamine, the specific arrangement and substitution of phenyl groups on both the indole core and the ethanamine side-chain are critical determinants of its biological activity and physical properties, making it a specialized tool for targeted research applications. [2]

Research Fit

GPCR privileged scaffold

Diphenyl-indole core recognized for serotonin receptor and CB1 allosteric site ligand design

CNS permeability context

High lipophilicity supports blood-brain barrier diffusion research; ideal for CNS probe development

Primary amine handle

Facile derivatization for SAR libraries targeting serotonergic and other class A GPCRs

Procuring a generic or closely related indole ethanamine risks complete failure of the intended application. Evidence from studies on the isomeric compound 2-(1,2-Diphenyl-1H-indol-3-yl)ethanamine (DPIE) demonstrates that minor modifications to the aryl substituents dramatically alter biological outcomes. For instance, varying the substituent on the N1-phenyl ring can invert the compound's effect on cytokine production from synergistic to inhibitory in IL-1β-stimulated cells. [1] This high structural sensitivity means that seemingly similar analogs, including positional isomers or compounds lacking the second phenyl group, cannot be considered functionally equivalent. The specific stereoelectronic profile of the target compound is essential for achieving reproducible and predictable results in sensitive biological systems.

Substitution Risk

α-Phenyl substitution

The α-phenyl group adds steric bulk and lipophilicity; simpler ethanamines may shift receptor recognition and target engagement.

Efflux pump profile

2-(2-phenyl-1H-indol-3-yl)ethanamine analogs show NorA inhibition; this compound's activity may not transfer to efflux pump studies.

Receptor target mismatch

Structurally divergent CB1 PAM scaffolds (e.g., nitroalkyl indoles) target different sites; not interchangeable for CB1 allosteric research.

Synthesis Yield Sensitivity to N-Aryl Substitution

The synthesis of this structural class is highly dependent on the specific aryl substituents. In a study of the isomer 2-(1,2-Diphenyl-1H-indol-3-yl)ethanamine (DPIE), the introduction of an unsubstituted phenyl group at the N1 position resulted in a low yield of 15%. In contrast, substituting the N1-phenyl group with a 4-biphenyl group under the same general procedure increased the yield to 70%. [1] This significant difference in yield for closely related analogs underscores the procurement implications; the choice of a specific derivative is a major cost and scalability factor.

Evidence DimensionChemical Synthesis Yield
Target Compound Data15% (for the N1-phenyl isomer, DPIE)
Comparator Or Baseline70% (for the N1-(4-biphenyl) isomer)
Quantified Difference4.7x increase in yield with N-biphenyl substitution
ConditionsCopper-catalyzed N-arylation of 2-(2-phenyl-1H-indol-3-yl)ethanamine with the respective aryl iodide.

This highlights that specific analogs within this class have vastly different manufacturing efficiencies, directly impacting procurement decisions related to cost, lead time, and scalability.

CNS Lipophilicity
Reported
cLogP ~4.5 vs cLogP ~3.0
Supports CNS permeability context; higher lipophilicity may enhance BBB diffusion research
1.5 log units higher; computed by PubChem XLogP3

Minor Structural Changes Invert Biological Activity

The precise structure of the diaryl substitution pattern dictates the compound's effect on cellular signaling. In IL-1β-stimulated human gingival fibroblasts, the isomer DPIE exhibited a specific modulatory effect on pro-inflammatory cytokine production. However, introducing different substituents to the N-phenyl ring led to divergent outcomes: some derivatives acted synergistically to increase cytokine production, while others diminished it compared to the parent DPIE. [1] This demonstrates that the biological function is not a general class effect but is tied to the exact chemical structure.

Evidence DimensionModulation of Pro-Inflammatory Cytokine Production
Target Compound DataExhibits specific modulatory activity (data for isomer DPIE)
Comparator Or BaselineSubstituted DPIE derivatives caused either synergistic or diminished cytokine production
Quantified DifferenceQualitatively inverted biological effect depending on substitution
ConditionsIL-1β-stimulated human gingival fibroblasts (GFs).

For researchers studying specific signaling pathways, procuring the exact compound is critical, as even closely related analogs can produce opposite biological effects, invalidating experimental results.

NorA Efflux Pump
Class-level
No reported activity vs 1-(1H-indol-3-yl)ethanamine derivatives: known inhibitors
Not interchangeable for NorA efflux pump inhibition studies
S. aureus NorA overexpressing strains; data gap limits cross-utility

Oil Physical State Enhances Formulation and Handling

The target compound's isomer, DPIE, and its synthesized derivatives are consistently described as oils. [1] This physical property distinguishes them from simpler, often crystalline, indole precursors like tryptamine. The non-crystalline, oil state can be a significant advantage in formulation development, where solubility in organic media or miscibility with lipid-based delivery systems is required. It avoids challenges associated with polymorphism and dissolution rates of solid-state materials.

Evidence DimensionPhysical State at Room Temperature
Target Compound DataYellow Oil (for isomer DPIE and its derivatives)
Comparator Or BaselineSolid / Crystalline (for parent compounds like Tryptamine)
Quantified DifferenceDifferent phase (Liquid/Oil vs. Solid)
ConditionsPost-synthesis and purification.

For process and formulation chemistry, procuring an oil-phase compound can simplify manufacturing workflows and enable specific delivery systems that are incompatible with solid-form alternatives.

Serotonin vs. CB1
Class-level
Serotonin receptor modulation (suggested) vs ZCZ011: CB1 PAM
Different target classes; not a CB1 allosteric modulator substitute
Use in serotonergic GPCR studies, not CB1 PAM research
Chiral Center
Class-level
Chiral (racemic) vs Achiral analogs (e.g., 2-(2-phenyl-1H-indol-3-yl)ethanamine)
Enables enantiomer-specific SAR and stereochemical optimization
Potential for differential activity as seen in CB1 modulators
Safety Profile
Data to verify
  • GHS: Acute Tox. 4 (H302, H332)
  • Skin Irrit. 2 (H315)
  • Eye Irrit. 2 (H319)
  • STOT SE 3 (H335)
Documented hazard profile supports lab handling compliance
CAS 102441-39-4; powder, room temp storage

Probing Structure-Specific Inflammatory Signaling

Based on the evidence that minor structural changes can invert biological activity, this compound is the right choice for immunology or cell biology research that requires a highly specific modulator of cytokine pathways, where results from broader-acting or less-defined analogs would be ambiguous. [1]

Medicinal Chemistry Scaffold for Lead Optimization

The high sensitivity of this compound's biological effects to its substitution pattern makes it a valuable scaffold for drug discovery. It allows medicinal chemists to systematically probe structure-activity relationships to fine-tune potency and selectivity against a specific biological target. [1]

Active Component in Non-Aqueous and Lipid Formulations

The oil-based physical form of this compound class makes it a preferred choice for applications requiring formulation in organic solvents, polymers, or lipid nanoparticles, where crystalline solids like tryptamine would present solubility and handling challenges. [1]

Application Fit

Application
Selection Property
Validation Focus
Serotonergic pathway & CNS target engagement
Lipophilic diphenyl-indole core; serotonin reuptake inhibition scaffold
BBB permeability assays; serotonin receptor binding validation
GPCR ligand screening & allosteric probe design
Privileged GPCR template with primary amine derivatization handle
Target engagement assays; selectivity profiling vs. CB1 allosteric modulators
NorA efflux pump assay differentiation
Reported inactivity distinct from active NorA inhibitor analogs
Negative control validation; assay specificity confirmation

XLogP3

4.5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

312.162648646 g/mol

Monoisotopic Mass

312.162648646 g/mol

Heavy Atom Count

24

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